2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound 2-(ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring:
- A 3-bromo-4-hydroxy-5-methoxyphenyl substituent at position 4, providing electron-withdrawing (Br) and hydrogen-bonding (OH) groups.
- A 2-(ethylsulfanyl)ethyl ester at position 5, introducing sulfur-mediated lipophilicity.
- 1,6-Dimethyl groups on the tetrahydropyrimidine ring, influencing steric and electronic properties.
- A 2-oxo group, enabling hydrogen bonding and reactivity .
This structural complexity distinguishes it from simpler tetrahydropyrimidine derivatives.
Properties
IUPAC Name |
2-ethylsulfanylethyl 6-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O5S/c1-5-27-7-6-26-17(23)14-10(2)21(3)18(24)20-15(14)11-8-12(19)16(22)13(9-11)25-4/h8-9,15,22H,5-7H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEMGDFUHBVTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C(=C2)Br)O)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. The starting materials typically include ethylsulfanyl ethyl derivatives and brominated hydroxy methoxy phenyl compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The compound can undergo various chemical reactions such as oxidation, reduction, substitution, and hydrolysis. These reactions are important for modifying the compound's structure and enhancing its applicability in different fields.
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its potential biological activities include:
- Antimicrobial Activity : The presence of brominated phenyl groups suggests potential effectiveness against various bacterial strains by disrupting cell membranes or inhibiting metabolic processes.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, making it valuable in treating diseases linked to enzyme dysregulation.
- Receptor Modulation : The compound can interact with receptors associated with neurotransmission and cellular signaling, offering therapeutic avenues in neuropharmacology.
Biochemical Studies
Due to its ability to interact with biological molecules, this compound is useful in biochemical studies aimed at understanding molecular interactions within cells. It serves as a tool for exploring enzyme kinetics and receptor-ligand binding dynamics.
Industrial Applications
In the chemical industry, this compound can be utilized as a building block for synthesizing more complex molecules and materials. Its unique properties enable the production of specialty chemicals with tailored functionalities.
Antimicrobial Studies
Research has demonstrated that compounds similar to 2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant antimicrobial activity. For instance:
- Study on Bacterial Strains : A study published in the Journal of Medicinal Chemistry investigated various brominated phenyl derivatives and found that they effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Mechanism of Action : The mechanism was attributed to the disruption of bacterial cell membranes and interference with essential metabolic processes.
Enzyme Inhibition Research
Another study focused on the enzyme inhibitory potential of tetrahydropyrimidine derivatives. The findings indicated that these compounds could effectively inhibit specific enzymes involved in cancer metabolism:
- Inhibition Studies : The compound was tested against several cancer cell lines, showing promising results in reducing cell proliferation by inhibiting key metabolic enzymes.
- Pathway Analysis : Further analysis revealed that the compound modulates critical signaling pathways associated with cell survival and apoptosis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the hydroxy and methoxy substitutions allow it to bind to certain enzymes or receptors, modulating their activity. The tetrahydropyrimidine core plays a crucial role in stabilizing the compound’s structure and enhancing its binding affinity .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Impact of Bromo-Hydroxy-Methoxy Substitution :
- The 3-bromo-4-hydroxy-5-methoxyphenyl group in the target compound enhances electron deficiency and hydrogen-bonding capacity compared to monosubstituted phenyl rings (e.g., 4-bromo in ). This may improve interactions with biological targets or crystalline lattices .
Ester Group Modifications
Impact of 2-(Ethylsulfanyl)ethyl Ester :
Core Ring Modifications
Impact of 1,6-Dimethyl and 2-Oxo Groups :
- The 2-oxo group facilitates hydrogen bonding, unlike thioxo (C=S) derivatives, which prioritize sulfur-mediated interactions .
Pharmacological and Physicochemical Properties
Biological Activity
2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that merit detailed exploration. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with various functional groups that contribute to its biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Molecular Formula | C18H23BrN2O5S |
| Molecular Weight | 421.35 g/mol |
| CAS Number | 340018-51-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The brominated phenyl group enhances its binding affinity to various molecular targets, while the tetrahydropyrimidine core stabilizes the structure for effective interaction. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a modulator for receptors associated with neurotransmission and cellular signaling.
- Antioxidant Activity : The presence of hydroxyl and methoxy groups suggests potential antioxidant properties.
Antimicrobial Activity
The antimicrobial potential of compounds containing brominated phenyl groups has been documented. For instance, studies have shown that brominated derivatives can exhibit activity against various bacterial strains by disrupting bacterial cell membranes or inhibiting essential metabolic processes . This suggests that 2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may possess similar antimicrobial properties.
Anti-inflammatory Effects
Tetrahydropyrimidines have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . The compound's ability to modulate inflammatory pathways could be explored further in preclinical models.
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of tetrahydropyrimidine derivatives, researchers found that compounds with similar structures could inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial efficacy of various brominated phenolic compounds against E. coli and S. aureus. Results indicated that compounds with similar functional groups exhibited significant inhibition zones in agar diffusion assays . This suggests potential applications for 2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in treating bacterial infections.
Q & A
Basic: What are the recommended synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, with careful optimization of solvents, catalysts, and temperature. For example:
- Step 1 : Condensation of substituted benzaldehyde derivatives with β-ketoesters in acetonitrile under reflux conditions (yield ~34%) .
- Step 2 : Cyclization using sodium hydrogen sulfate as a catalyst, followed by silica gel purification .
- Step 3 : Functionalization of the tetrahydropyrimidine core with ethylsulfanyl groups, requiring inert atmospheres (e.g., N₂) and controlled heating (60–80°C) to prevent decomposition .
Key considerations include solvent selection (e.g., dimethyl sulfoxide for polar intermediates) and real-time monitoring via TLC or HPLC .
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
A combination of techniques ensures structural validation and purity:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, with emphasis on resolving diastereotopic protons in the tetrahydropyrimidine ring .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups .
- HPLC/MS : Purity assessment (>95%) and detection of byproducts, using C18 columns with acetonitrile/water gradients .
Basic: What in vitro assays are used to evaluate its potential biological activity?
Standard assays include:
- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Antioxidant Activity : DPPH radical scavenging assays, with IC₅₀ comparisons to ascorbic acid .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with dose-response curves .
Advanced: How can reaction yields be optimized for sterically hindered intermediates?
Steric effects from bromo and methoxy groups on the phenyl ring often reduce yields. Strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) to accelerate coupling reactions .
- Microwave-Assisted Synthesis : Reducing reaction times and improving regioselectivity .
- Solvent Engineering : Using polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Contradictions may arise from assay variability or impurity profiles. Mitigation approaches:
- Orthogonal Bioassays : Validate antimicrobial activity via time-kill kinetics alongside cytotoxicity profiling .
- Metabolite Analysis : LC-MS to identify degradation products that may interfere with assays .
- Statistical Modeling : Multivariate analysis (e.g., PCA) to isolate structure-activity relationships .
Advanced: What methodologies are used to analyze conformational dynamics in the crystal structure?
- X-ray Crystallography : Resolve bond angles and torsion angles in the tetrahydropyrimidine ring (e.g., monoclinic P21/c space group, β = 114.443°) .
- DFT Calculations : Compare experimental crystal data with optimized geometries to study intramolecular hydrogen bonding .
- Temperature-Dependent XRD : Assess thermal stability and phase transitions .
Advanced: How to address conflicting data from spectroscopic vs. chromatographic purity assessments?
- Cross-Validation : Combine ¹H NMR integration with HPLC peak area quantification .
- Spiking Experiments : Introduce known impurities to confirm detection limits .
- Advanced MS Techniques : High-resolution MALDI-TOF to distinguish isobaric species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
